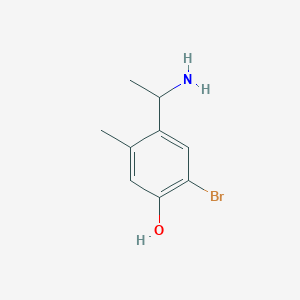

4-(1-Aminoethyl)-2-bromo-5-methylphenol

Description

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-bromo-5-methylphenol |

InChI |

InChI=1S/C9H12BrNO/c1-5-3-9(12)8(10)4-7(5)6(2)11/h3-4,6,12H,11H2,1-2H3 |

InChI Key |

HEJWTBOIEYGQJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)Br)O |

Origin of Product |

United States |

Synthetic Strategies for 4 1 Aminoethyl 2 Bromo 5 Methylphenol and Its Precursors

Synthesis of the 2-Bromo-5-methylphenol (B88109) Core Structure

The 2-bromo-5-methylphenol moiety is the cornerstone of the target molecule. Its synthesis requires the regioselective introduction of a bromine atom onto the 5-methylphenol (m-cresol) ring. The hydroxyl and methyl groups on the aromatic ring direct incoming electrophiles, but achieving substitution at the specific C-2 position, which is ortho to the hydroxyl group and meta to the methyl group, requires carefully chosen conditions to avoid the formation of other isomers.

Direct bromination of m-cresol (B1676322) is a common approach to generate the 2-bromo-5-methylphenol core. The hydroxyl group is a potent activating group that directs electrophilic substitution primarily to the ortho and para positions. Since the para position (C-4) is already substituted with a methyl group (relative to the C-1 hydroxyl), the primary positions for bromination are C-2 and C-6. Achieving selectivity for the C-2 position over the C-6 position is a key challenge.

Various reagents and conditions have been developed to control the regioselectivity of phenol (B47542) bromination. chemistryviews.orgresearchgate.net One straightforward method involves the reaction of 5-methylphenol with bromine in the presence of a catalyst like iron powder, with controlled temperatures to favor the desired isomer. chemicalbook.com More specialized reagents offer improved selectivity. For instance, N-Bromosuccinimide (NBS) can be used for monobromination of phenols, with the solvent playing a crucial role in directing the position of attack; acetonitrile (B52724) often favors para-bromination while carbon disulfide can favor ortho-bromination. lookchem.com Another modern approach uses trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides, which can lead to high para-selectivity through a proposed hydrogen bonding interaction between the thioether byproduct and the phenol's hydroxyl group. chemistryviews.org

| Brominating Agent/System | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Br₂ / Fe Catalyst | Various (e.g., CCl₄, CH₂Cl₂) | Classical method; selectivity can be moderate and requires careful temperature control. | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or Carbon Disulfide | Solvent-dependent regioselectivity; generally mild conditions. | lookchem.com |

| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile | High para-selectivity due to directing effect of thioether byproduct; mild, room temperature conditions. | chemistryviews.org |

Beyond direct bromination, alternative strategies can provide access to the 2-bromo-5-methylphenol core, often with excellent regiocontrol. One prominent method is the Sandmeyer reaction, which begins with a precursor where the desired position is occupied by an amino group.

In this approach, 6-amino-m-cresol is used as the starting material. The synthesis proceeds via two key steps:

Diazotization : The amino group of 6-amino-m-cresol is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-10 °C). chemicalbook.com

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the replacement of the diazonium group with a bromine atom, yielding the target 2-bromo-5-methylphenol with high regiochemical purity. chemicalbook.com

This route is particularly advantageous because the starting amino-methylphenol definitively establishes the location of the incoming bromine atom, circumventing the selectivity issues inherent in direct electrophilic bromination.

Introduction of the 1-Aminoethyl Side Chain

Once the 2-bromo-5-methylphenol core is secured, the next major strategic phase is the installation of the 1-aminoethyl group [-CH(NH₂)CH₃] at the C-4 position. This is typically accomplished by first introducing a two-carbon electrophilic handle, such as an acetyl group, onto the ring via a Friedel-Crafts acylation reaction. This creates a ketone intermediate, 1-(3-bromo-4-hydroxy-6-methylphenyl)ethan-1-one, which then serves as the direct precursor for the aminoethyl moiety.

The 1-aminoethyl group contains a chiral center, and the synthesis of a single enantiomer is often a critical goal in pharmaceutical chemistry. nih.gov There are several strategies to achieve this:

Asymmetric Reduction : The precursor ketone can be reduced to a chiral alcohol using stereoselective reducing agents or biocatalytic methods (e.g., using specific ketoreductase enzymes). This enantiomerically enriched alcohol, 1-(3-bromo-4-hydroxy-6-methylphenyl)ethan-1-ol, can then be converted to the amine with inversion of stereochemistry (e.g., via Mitsunobu reaction or SN2 displacement of a sulfonate ester with azide (B81097), followed by reduction).

Diastereomeric Resolution : The racemic amine can be synthesized and then reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. researchgate.net

Biocatalytic Asymmetric Amination : Advanced biocatalytic methods, such as formal asymmetric para-aminoethylation of phenols or reductive amination using amine dehydrogenases, can directly convert the ketone to the chiral amine with high enantioselectivity. researchgate.netfrontiersin.org

Reductive amination is a highly effective and direct method for converting a ketone into an amine. libretexts.org This one-pot reaction involves treating the ketone precursor, 1-(3-bromo-4-hydroxy-6-methylphenyl)ethan-1-one, with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) and a reducing agent. masterorganicchemistry.comyoutube.com

The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the final amine. masterorganicchemistry.com Common reducing agents for this transformation are chosen for their ability to selectively reduce the imine C=N bond in the presence of the starting ketone's C=O bond. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; selectively reduces imines over ketones/aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Also mild and selective; often preferred as a less toxic alternative to cyanoborohydride. | masterorganicchemistry.com |

| Polymethylhydrosiloxane | PMHS | Inexpensive, stable, and environmentally friendly reducing agent, often used with a Lewis acid catalyst like SnCl₂·H₂O. | galchimia.com |

The formation of the crucial carbon-nitrogen bond in the 1-aminoethyl side chain can be approached through several fundamental organic reactions. tcichemicals.com While reductive amination is a premier example, other classical and modern methods are also applicable. nptel.ac.inuci.edu

One major alternative pathway proceeds through the intermediate alcohol, 1-(3-bromo-4-hydroxy-6-methylphenyl)ethan-1-ol, obtained from the reduction of the ketone. From this alcohol, the C-N bond can be formed via nucleophilic substitution. This typically involves a two-step sequence:

Activation of the Hydroxyl Group : The alcohol's -OH group is converted into a better leaving group, for example, a tosylate, mesylate, or a halide (e.g., by reaction with SOCl₂ or PBr₃).

Nucleophilic Displacement : The activated intermediate is then reacted with a nitrogen nucleophile. A common choice is sodium azide (NaN₃) to form an alkyl azide, which is subsequently reduced to the primary amine (e.g., using H₂/Pd, or LiAlH₄). Alternatively, the Gabriel synthesis can be employed, where potassium phthalimide (B116566) serves as the nitrogen nucleophile, followed by hydrolysis or hydrazinolysis to release the primary amine. nptel.ac.in

These varied methodologies provide a versatile toolkit for chemists to construct the 4-(1-Aminoethyl)-2-bromo-5-methylphenol molecule, allowing for the selection of a synthetic route that best fits the desired scale, purity, and stereochemical requirements.

Sequential Assembly and Multi-step Syntheses

A plausible and efficient synthetic route to this compound involves a three-stage process: 1) regioselective bromination of a commercially available cresol, 2) introduction of an acetyl group via Friedel-Crafts acylation, and 3) conversion of the acetyl moiety to the target 1-aminoethyl group through reductive amination.

Stage 1: Synthesis of the Precursor 2-bromo-5-methylphenol

The foundational precursor is 2-bromo-5-methylphenol. This intermediate can be synthesized via two primary methods:

Method A: Electrophilic Bromination of m-Cresol. The most direct approach is the electrophilic aromatic substitution of 5-methylphenol (m-cresol). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing. Bromination is expected to occur at positions ortho or para to the strongly activating hydroxyl group. The reaction with bromine, often in the presence of a catalyst like iron powder, must be carefully controlled to favor mono-bromination at the desired C-2 position. chemicalbook.com

Method B: Sandmeyer Reaction. An alternative route begins with 6-amino-m-cresol. chemicalbook.com This method involves the diazotization of the amino group using sodium nitrite and a strong acid like hydrobromic acid at low temperatures. chemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide solution, which replaces the diazonium group with a bromine atom to yield 2-bromo-5-methylphenol. chemicalbook.com This method offers high regioselectivity as the position of the bromine atom is predetermined by the starting amine's position.

Stage 2: Friedel-Crafts Acylation to form 4-acetyl-2-bromo-5-methylphenol

Once 2-bromo-5-methylphenol is obtained, the next step is the introduction of an acetyl group at the C-4 position. This is achieved through a Friedel-Crafts acylation reaction. sigmaaldrich.com The phenol is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride. sigmaaldrich.com The activating hydroxyl group directs the incoming electrophile (the acylium ion) to the para position, which is vacant and sterically accessible, yielding the key intermediate, 4-acetyl-2-bromo-5-methylphenol.

Stage 3: Reductive Amination to Yield the Final Compound

The final transformation converts the ketone functionality of 4-acetyl-2-bromo-5-methylphenol into the primary amine of the target compound. This is accomplished via reductive amination. organic-chemistry.org The process typically involves reacting the ketone with an ammonia source (such as ammonia itself, or a precursor like hydroxylamine) to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org A stepwise procedure, involving the formation of the imine followed by reduction with sodium borohydride (B1222165) (NaBH₄), can also be employed. organic-chemistry.org

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | m-Cresol | Br₂, Fe catalyst | 2-bromo-5-methylphenol | Electrophilic Bromination |

| 2 | 2-bromo-5-methylphenol | Acetyl chloride, AlCl₃ | 4-acetyl-2-bromo-5-methylphenol | Friedel-Crafts Acylation |

| 3 | 4-acetyl-2-bromo-5-methylphenol | NH₃, NaBH₃CN | This compound | Reductive Amination |

Optimization of Reaction Conditions for Compound Formation

Optimizing Bromination: The primary challenge in the bromination of m-cresol is achieving high regioselectivity for the 2-position while avoiding over-bromination.

Solvent and Temperature: The choice of solvent can influence selectivity. Non-polar solvents like carbon tetrachloride have been used. quickcompany.in Temperature control is critical; reactions are often run at controlled temperatures (e.g., 20°C to 40°C) to manage the reaction rate and prevent the formation of undesired isomers. quickcompany.in

Brominating Agent: While molecular bromine is common, other reagents can offer better control. N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in methanol (B129727) has been shown to be effective for selective ortho-bromination of other phenols. nih.gov Using systems like KBr/KBrO₃ in an acidic medium allows for the in situ generation of bromine, which can provide better control over the reaction. chemrxiv.org

Optimizing Friedel-Crafts Acylation: Key parameters for this reaction include the stoichiometry of the Lewis acid, solvent, and temperature.

Catalyst: At least one equivalent of the Lewis acid (e.g., AlCl₃) is required because it coordinates to both the acyl chloride and the phenolic hydroxyl group.

Solvent: A non-reactive solvent such as dichloromethane (B109758) or carbon disulfide is typically used.

Temperature: The reaction is often started at a low temperature (e.g., 0°C) and allowed to warm to room temperature to control the initial exothermic reaction.

Optimizing Reductive Amination: The success of this step hinges on the choice of reducing agent and control of the reaction pH.

Reducing Agent: Sodium triacetoxyborohydride is often a preferred reagent as it is mild, tolerant of various functional groups, and effective under slightly acidic conditions that favor imine formation. organic-chemistry.org Sodium cyanoborohydride is also effective but is highly toxic. Catalytic hydrogenation over a palladium or platinum catalyst is a cleaner alternative but may be sensitive to the bromine substituent.

pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl oxygen, activating it for nucleophilic attack by ammonia, and also protonates the intermediate carbinolamine to facilitate water elimination to form the iminium ion, which is then reduced.

| Reaction | Parameter | Condition | Purpose/Effect |

| Bromination | Temperature | 20-40°C | Controls reaction rate and minimizes byproducts. quickcompany.in |

| Reagent | NBS / pTsOH in Methanol | Enhances ortho-selectivity for phenols. nih.gov | |

| Acylation | Catalyst Stoichiometry | >1 equivalent AlCl₃ | Ensures activation of acylating agent. |

| Temperature | 0°C to Room Temp. | Controls initial exothermicity. | |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃ | Mild and selective reduction of imine. organic-chemistry.org |

| pH | ~5-6 | Favors imine/iminium ion formation. |

Challenges and Innovations in Substituted Phenol Synthesis

The synthesis of polysubstituted phenols like this compound is emblematic of broader challenges in organic chemistry, particularly concerning reaction control and efficiency. nih.gov However, ongoing innovations continue to provide more powerful synthetic tools.

Challenges:

Regioselectivity: A persistent challenge is controlling the position of incoming substituents on an already decorated aromatic ring. chemistryviews.org The directing effects of multiple groups can be competing or reinforcing, often leading to mixtures of isomers that are difficult to separate. This is evident in the bromination of m-cresol, where multiple products are possible. The small electronic differences between ortho and para positions make selective functionalization difficult. chemistryviews.org

Harsh Reaction Conditions: Classical methods like the Friedel-Crafts acylation or Sandmeyer reaction often require stoichiometric amounts of strong Lewis acids, strong mineral acids, and high temperatures, which can limit their applicability to sensitive substrates and generate significant chemical waste. rsc.org

Innovations:

Directed C-H Functionalization: A major advance in phenol synthesis is the use of the hydroxyl group itself as a directing group in transition-metal-catalyzed C-H activation reactions. mdpi.comresearchgate.net Catalysts based on palladium, rhodium, or copper can selectively functionalize the C-H bond ortho to the hydroxyl group under milder conditions than traditional electrophilic substitutions, offering a powerful alternative for constructing complex phenols. mdpi.comresearchgate.net

Novel Reagent Systems: To overcome regioselectivity issues, new reagent combinations have been developed. For instance, using bulky sulfoxides with brominating agents like TMSBr can sterically guide the electrophile to the para position of a phenol through hydrogen bonding interactions. chemistryviews.org

One-Pot and Flow Synthesis: To improve efficiency and reduce waste, chemists are increasingly developing one-pot multi-step reaction sequences where intermediates are not isolated. researchgate.net A modern innovation involves performing C-H activation, borylation, and subsequent oxidation in a single pot to generate highly substituted phenols from simple arenes. nih.gov Furthermore, the adoption of continuous flow chemistry can enhance safety, improve reaction control, and facilitate scaling up of multi-step syntheses. nih.govd-nb.info

Photocatalysis: Visible-light photocatalysis is emerging as a green and mild method for C-H functionalization, allowing for reactions like the arylation of phenols with aryl bromides to proceed at room temperature without a metal catalyst. mdpi.com

Stereochemical Control and Enantioselective Synthesis

Chirality at the 1-Aminoethyl Center

The key stereochemical feature of 4-(1-Aminoethyl)-2-bromo-5-methylphenol is the presence of a stereogenic center at the carbon atom of the 1-aminoethyl group, which is bonded to the phenolic ring. This chiral center gives rise to two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. The spatial arrangement of the amino, methyl, and aryl groups around this chiral carbon dictates the molecule's three-dimensional structure and its interaction with other chiral molecules, such as biological receptors. Consequently, controlling the absolute configuration at this center is of paramount importance.

Asymmetric Synthetic Methodologies

Achieving high levels of enantioselectivity in the synthesis of this compound requires the use of asymmetric synthetic strategies. These methods aim to create the desired enantiomer preferentially over the other.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves enantiomerically pure, can be recovered and reused. For the synthesis of chiral amines like this compound, auxiliaries such as pseudoephedrine and pseudoephenamine have been effectively employed in the asymmetric alkylation of amides. nih.gov Evans oxazolidinones are another class of powerful chiral auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary. For the synthesis of chiral amines, catalysts derived from transition metals like rhodium, complexed with chiral ligands such as BINAP, have been used in enantioselective conjugate additions. nih.gov Furthermore, organocatalysis using chiral Brønsted acids, like BINOL-derived N-triflyl phosphoramides, has been shown to be effective in the asymmetric synthesis of 1-aminoindene derivatives, a reaction class that shares mechanistic features with the potential synthesis of the target molecule. rsc.org

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Type | Example | Application |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation reactions to form chiral centers. nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric alkylation and aldol reactions. wikipedia.org |

| Chiral Catalyst | [RhCl((R)-BINAP)]₂ | Enantioselective conjugate addition of arylzinc reagents. nih.gov |

| Chiral Catalyst | BINOL-derived N-triflyl phosphoramide | Catalytic asymmetric iminium ion cyclization. rsc.org |

Diastereoselective methods involve the reaction of a chiral substrate with a reagent to form diastereomers, which can then be separated. In the context of synthesizing this compound, a chiral starting material could be used to induce stereoselectivity in subsequent steps. For instance, the reaction of a chiral amine with a suitable precursor to the phenol (B47542) moiety could proceed with facial selectivity, leading to the preferential formation of one diastereomer. The use of chiral auxiliaries, as mentioned earlier, is a prime example of a diastereoselective approach, where the auxiliary creates a chiral environment that biases the formation of one diastereomer over the other. nih.gov

Enantiomeric Resolution and Separation Techniques

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture of enantiomers.

Chiral chromatography is a powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. phenomenex.com A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic glycopeptides. nih.govnih.gov

For the separation of amino-containing compounds like this compound, several types of chiral columns could be effective. Polysaccharide-based columns, such as Chiralcel® and Chiralpak®, are widely applicable for a broad range of compounds. nih.gov Macrocyclic glycopeptide-based CSPs, like those using teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly well-suited for the direct analysis of underivatized amino acids and other polar, ionic compounds. sigmaaldrich.com The choice of the mobile phase is also crucial for achieving good separation and can be optimized for specific analytes. nih.gov

Table 2: Common Chiral Stationary Phases for HPLC

| CSP Type | Target Characteristics | Commercial Column Examples |

| Polysaccharides | Broadly applicable, including for compounds with amide groups, aromatic rings, and amino groups. nih.gov | Chiralcel® OD, Chiralpak® IB |

| Macrocyclic Glycopeptides | Effective for amino acids, peptides, and other polar compounds. nih.govsigmaaldrich.com | Astec® CHIROBIOTIC® V, Astec® CHIROBIOTIC® T |

| Pirkle Type | Designed for specific target analyses, broadly applicable. nih.gov | Whelk-O1®, ULMO® |

| Crown Ethers | Suitable for amino acids and primary amines. nih.gov | Crownpak® CR(+)/CR(−) |

Insufficient Information Available for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a detailed article on the chemical compound “this compound” as per the requested outline. The research did not yield dedicated studies on the stereochemical control, enantioselective synthesis, diastereomeric derivative formation, or mechanisms of chiral induction for this particular molecule.

While searches were conducted for the target compound and its synthesis, the results primarily yielded information on structurally related but distinct molecules. For instance, literature is available on the synthesis and properties of precursors such as 2-bromo-5-methylphenol (B88109) and related phenolic compounds. Additionally, general methodologies for the enantioselective synthesis of chiral amines and phenols are well-documented. However, a direct application and detailed study of these methods specifically for "this compound" could not be located.

Information was found for positional isomers, such as 5-(1-Aminoethyl)-2-bromo-4-methylphenol, but the distinct substitution pattern of the requested compound means that data cannot be accurately extrapolated. The specific electronic and steric effects of the bromo, methyl, and aminoethyl groups at the 4, 2, and 5 positions of the phenol ring, respectively, would uniquely influence its synthesis and stereochemical control, necessitating dedicated research which does not appear to be published.

Without specific research data, any attempt to generate content for the requested sections on diastereomeric derivative formation and mechanisms of chiral induction would be speculative and not meet the required standards of scientific accuracy. Therefore, a scientifically rigorous and informative article on “this compound” cannot be produced at this time.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the stereochemistry of a compound. For 4-(1-Aminoethyl)-2-bromo-5-methylphenol, ¹H and ¹³C NMR are fundamental for confirming the core structure, while more advanced techniques are employed for the definitive assignment of its stereochemistry.

Elucidation of Molecular Structure by ¹H and ¹³C NMR

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Phenolic OH | 4.0 - 7.0 | - |

| CH(NH₂) | 3.5 - 4.5 | 45 - 60 |

| CH₃ (ethyl) | 1.0 - 1.5 | 10 - 20 |

| CH₃ (aromatic) | 2.0 - 2.5 | 15 - 25 |

| NH₂ | 1.0 - 3.0 | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment

Due to the presence of a chiral center at the carbon atom of the aminoethyl group, this compound exists as a pair of enantiomers. Advanced NMR techniques are essential for determining the absolute or relative stereochemistry of such chiral molecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) can provide through-space and through-bond correlations between protons and carbons, which can be used to deduce the spatial arrangement of atoms. However, the application of these advanced techniques to this compound has not been specifically reported.

Chiral Solvating Agent (CSA) Applications in NMR

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that can be added to a solution of a racemic mixture to induce diastereomeric interactions. These interactions result in the formation of transient diastereomeric complexes that exhibit different NMR spectra for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. The use of CSAs is a powerful method for the stereochemical analysis of chiral compounds by NMR. While the application of specific CSAs to this compound has not been detailed in the available literature, this technique represents a viable approach for its stereochemical characterization.

Mass Spectrometric (MS) Characterization

Mass spectrometry is a sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in the identification and characterization of a new or unknown compound. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. While specific HRMS data for this compound is not available, this technique would be essential for confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. ESI-MS would be the method of choice for analyzing this compound, providing a clear indication of its molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion | Predicted m/z |

| HRMS | [M+H]⁺ | Calculated based on exact masses of C, H, N, O, Br |

| ESI-MS | [M+H]⁺ | 246.04 (for ⁷⁹Br), 248.04 (for ⁸¹Br) |

Note: The predicted m/z values are for the protonated molecule and will appear as a characteristic isotopic pattern due to the presence of bromine.

Isotopic Pattern Analysis for Bromine-Containing Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances of approximately 50.7% and 49.3%, respectively. libretexts.orgyoutube.com

This nearly 1:1 ratio results in a characteristic pair of peaks in the mass spectrum for any fragment containing a single bromine atom. These peaks, designated as M and M+2, are separated by two mass-to-charge units (m/z) and have almost equal intensities. libretexts.org For this compound (C₉H₁₂BrNO), the molecular ion region would be expected to exhibit a prominent peak corresponding to the molecule containing ⁷⁹Br and another peak of nearly identical intensity at M+2 corresponding to the molecule with ⁸¹Br. libretexts.org This signature pattern is a definitive indicator for the presence of one bromine atom in the molecule. youtube.com

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| M | C₉H₁₂⁷⁹BrNO | 229.01 | ~100% |

| M+2 | C₉H₁₂⁸¹BrNO | 231.01 | ~98% |

Note: The m/z values are based on the monoisotopic masses of the most common isotopes of C, H, N, and O, and the two stable isotopes of Br. The relative intensity is based on the natural abundance of bromine isotopes.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The IR spectrum of this compound is predicted to display a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. okstate.eduvscht.cz

The presence of a phenolic hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3550-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info The amino group (-NH₂) is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will be observed just below 3000 cm⁻¹. vscht.cz

The aromatic ring itself will produce characteristic C=C stretching absorptions in the 1600-1440 cm⁻¹ region. docbrown.info Furthermore, C-O stretching of the phenol (B47542) and C-N stretching of the amine are expected in the 1410-1310 cm⁻¹ and 1350-1250 cm⁻¹ ranges, respectively. The C-Br stretching vibration is anticipated to be found in the lower frequency "fingerprint" region of the spectrum, typically between 680-515 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3550 - 3200 | Strong, Broad |

| Amino N-H | Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1440 | Medium to Strong |

| Phenolic C-O | Stretch | 1410 - 1310 | Strong |

| Amino C-N | Stretch | 1350 - 1250 | Medium |

| C-Br | Stretch | 680 - 515 | Medium to Strong |

Note: These are generalized ranges and the exact positions can be influenced by the electronic effects of the various substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a π bonding orbital to a π* antibonding orbital (π → π*). The phenol moiety in this compound acts as the primary chromophore. Phenol itself typically displays two main absorption bands, a primary band around 210 nm and a secondary band around 270 nm. docbrown.infonih.gov

The substituents on the benzene (B151609) ring—hydroxyl (-OH), aminoethyl (-CH(CH₃)NH₂), bromo (-Br), and methyl (-CH₃)—act as auxochromes, which can modify the wavelength (λmax) and intensity of these absorptions. The -OH and -NH₂ groups are powerful electron-donating groups that typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. nih.govcdnsciencepub.com Halogen and alkyl substituents also influence the absorption spectrum. nih.gov The cumulative effect of these groups on the phenolic chromophore is expected to result in a λmax for the secondary band that is shifted to a wavelength longer than that of unsubstituted phenol. For example, 4-aminophenol has absorption maxima at approximately 218 nm and 272 nm. sielc.comspectrabase.com The additional substituents on the target molecule would be expected to further modulate these values.

Solid-State Structural Elucidation: X-ray Crystallography

While a specific crystal structure for this compound is not available, its molecular geometry can be predicted based on data from analogous structures, such as those of other halogenated phenols and aminophenol derivatives. d-nb.inforesearchgate.net A single-crystal X-ray diffraction analysis would reveal the precise atomic coordinates.

It is expected that the central benzene ring would be largely planar. The C-Br bond length would likely be in the range of 1.85-1.90 Å. The phenolic C-O bond should be shorter than an aliphatic C-O bond due to resonance with the ring, likely around 1.36 Å. The C-N bond of the aminoethyl group would exhibit a typical single bond length. The analysis would also confirm the relative orientation (torsion angles) of the aminoethyl substituent with respect to the plane of the aromatic ring.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. mdpi.comnih.gov The surface is mapped with functions that highlight regions of close intermolecular contact.

For this compound, the most significant intermolecular interactions are expected to be hydrogen bonds. The phenolic -OH group and the amino -NH₂ group are both excellent hydrogen bond donors and acceptors. mdpi.com This would likely lead to the formation of robust O-H···N or N-H···O hydrogen bonding networks, which would dominate the crystal packing. d-nb.inforesearchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Description | Predicted Contribution |

|---|---|---|

| H···H | van der Waals forces | Major (~40-50%) |

| O···H / H···O | Hydrogen bonding | Significant (~15-25%) |

| C···H / H···C | C-H···π and other weak contacts | Significant (~10-20%) |

| Br···H / H···Br | Halogen-related contacts | Moderate (~5-15%) |

| N···H / H···N | Hydrogen bonding | Moderate (~5-10%) |

Note: The percentages are estimations based on Hirshfeld analyses of similar multifunctional aromatic compounds like brominated and aminated phenols.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of 4-(1-Aminoethyl)-2-bromo-5-methylphenol

Quantum chemical investigations utilize the principles of quantum mechanics to model molecular behavior. These studies are fundamental to understanding the intrinsic properties of a molecule, such as this compound, which are dictated by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. acs.orgresearchgate.net It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. nih.gov For phenolic compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. acs.org

Below is a table representing typical geometric parameters that could be expected for the core phenolic structure of a compound like this compound, based on DFT calculations of related molecules.

| Parameter | Description | Typical Value |

| r(C-O) | Length of the Carbon-Oxygen bond in the hydroxyl group | ~1.36 Å |

| r(O-H) | Length of the Oxygen-Hydrogen bond in the hydroxyl group | ~0.97 Å |

| r(C-Br) | Length of the Carbon-Bromine bond | ~1.90 Å |

| ∠(C-O-H) | Angle of the hydroxyl group | ~109° |

| ∠(C-C-Br) | Angle of the carbon-bromine bond within the ring | ~120° |

Note: These are representative values and the actual parameters for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, which is a crucial aspect of the antioxidant activity of many phenols. The LUMO energy relates to the electron affinity and the molecule's ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For a substituted phenol (B47542), the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO distribution can vary depending on the substituents. researchgate.net

The following table presents representative FMO energy values for phenolic compounds found in the literature.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Phenol | -5.9 to -6.5 | -1.5 to -2.0 | ~4.0 to 4.5 |

| Chlorophenol | -6.0 to -6.8 | -1.8 to -2.5 | ~4.2 to 4.3 |

| Aminophenol | -5.5 to -6.0 | -1.2 to -1.8 | ~4.0 to 4.3 |

Data compiled from DFT studies on substituted phenols. nih.govresearchgate.net Exact values are method- and basis-set-dependent.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. libretexts.org It illustrates the charge distribution on the molecule's surface, providing a guide to its intermolecular interactions and chemical reactivity. numberanalytics.com

The MEP map uses a color scale to represent different potential values. Regions with a negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. youtube.com Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. youtube.com

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it an acidic site. The bromine atom can also influence the electrostatic potential distribution on the aromatic ring. researchgate.net

| Color on MEP Map | Electrostatic Potential | Interpretation |

| Red | Most Negative | Electron-rich region, site for electrophilic attack |

| Orange / Yellow | Moderately Negative | Electron-rich region |

| Green | Neutral | Nonpolar region |

| Blue | Positive | Electron-poor region, site for nucleophilic attack |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its aminoethyl side chain, multiple conformers can exist.

This analysis is crucial because the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape. The goal is to identify the most stable conformer(s), which correspond to energy minima on the potential energy surface. Computational methods can systematically rotate specific bonds and calculate the energy of each resulting conformation. The structure with the lowest energy is the global minimum and represents the most probable conformation of the molecule. This information is vital for studies such as molecular docking, where the ligand's conformation upon binding to a receptor is critical.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models are widely developed for phenolic compounds to predict various biological activities, such as antioxidant, antibacterial, and cytotoxic effects. nih.govnih.govijsmr.in The development of a predictive QSAR model involves several key steps:

Data Set Collection: A diverse set of phenolic compounds with experimentally measured biological activity is compiled. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). imist.ma

Model Building: Statistical techniques are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Regression (SVR). nih.govresearchgate.net

Model Validation: The predictive power of the developed model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds that were not used in the model-building process. researchgate.netresearchgate.net

Successful QSAR models can be used to predict the activity of new, unsynthesized phenolic compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.gov

The table below lists some common molecular descriptors used in QSAR studies of phenolic compounds and the properties they represent.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electron donating/accepting ability, polarity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

| Thermodynamic | Heat of Formation, Cosmo Area | Stability, surface area for interactions |

This table is based on descriptors commonly employed in QSAR studies of phenolic compounds. nih.govimist.ma

Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis

A thorough investigation into publicly accessible scientific literature and chemical databases reveals a significant gap in research concerning the chemical compound this compound. Specifically, there is a notable absence of computational chemistry and molecular modeling studies that are essential for fulfilling a detailed analysis of its molecular descriptors, model validation, molecular dynamics, and ligand-target interactions.

The requested article structure, which focuses on highly specific aspects of computational chemistry, cannot be accurately and scientifically generated without foundational research data. Areas such as Quantitative Structure-Activity Relationship (QSAR) studies, which are necessary for discussing molecular descriptors and feature selection, are not available for this particular compound. Similarly, without established predictive models, a discussion on model validation and the applicability domain is not feasible.

Furthermore, key areas of molecular modeling, including molecular dynamics simulations to understand the compound's behavior over time, and molecular docking studies to predict its binding affinity and interaction with biological targets, have not been published. The prediction of theoretical binding sites and the calculation of interaction energies are contingent upon these types of advanced computational studies.

While general methodologies for computational chemistry and molecular modeling are well-documented in the scientific literature, applying these concepts to this compound would require original research and access to specialized software and computational resources. Without peer-reviewed data, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, a detailed and authoritative article on its computational chemistry and molecular modeling aspects cannot be produced.

Structure Reactivity and Structure Mechanism Relationship Studies

Influence of Substituents on Phenolic Reactivity

Conversely, the methyl group at the C5 position is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density of the aromatic ring. This electron donation activates the ring, making it more susceptible to electrophilic attack. The methyl group's presence can enhance the reactivity of the phenol (B47542), counteracting the deactivating effect of the bromine atom to some extent. Studies on substituted phenolic compounds have shown that electron-donating groups like methyl groups can lead to higher reaction rates in oxidation reactions. mdpi.com

Elucidation of Reaction Mechanisms involving 4-(1-Aminoethyl)-2-bromo-5-methylphenol

Oxidation of the phenolic hydroxyl group is a key reaction pathway. This can proceed via various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the oxidant and reaction conditions. The stability of the resulting phenoxyl radical is a crucial factor in determining the favored mechanism.

Correlation of Structural Features with Specific Molecular Mechanisms (e.g., radical scavenging potential)

The radical scavenging potential of phenolic compounds is strongly correlated with their structural features. The ability to donate a hydrogen atom from the phenolic hydroxyl group to a radical species is a primary mechanism of antioxidant activity.

The electronic effects of the substituents on this compound play a critical role in its potential as a radical scavenger. The electron-donating methyl group at the para-position to the hydroxyl group can stabilize the resulting phenoxyl radical through hyperconjugation. Conversely, the electron-withdrawing bromine atom at the ortho-position may have a more complex influence. While it can decrease the electron density on the ring, it may also influence the bond dissociation enthalpy of the O-H bond. The aminoethyl group can also participate in stabilizing the radical through intramolecular hydrogen bonding or by influencing the electronic landscape of the molecule. The reactivity of phenolic antioxidants against peroxyl radicals is dependent on the number and position of hydroxyl groups and the nature of the substituents on the aromatic ring. mdpi.com

Comparative Analysis with Related Phenolic Amino Compounds

To understand the structure-activity relationships of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Key Structural Differences from this compound | Predicted Impact on Reactivity |

| 2-Bromo-5-methylphenol (B88109) | Lacks the 4-(1-aminoethyl) group. | The absence of the aminoethyl group removes a basic site and a source of potential hydrogen bonding, likely leading to different solubility and intermolecular interaction profiles. |

| 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol | Bromine is on a separate phenyl ring attached to the amino group; lacks a methyl group on the primary phenol ring. | The electronic effect of the bromine is less direct on the phenolic ring. The overall steric bulk is increased. |

| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Features an imine linkage instead of an aminoethyl group and lacks a methyl group. | The imine group introduces a different electronic and steric environment. The potential for tautomerism between phenol-imine and keto-amine forms exists. researchgate.net |

This comparative analysis highlights how variations in the type and position of substituents can significantly alter the chemical and physical properties of phenolic compounds. The unique combination of a bromo, a methyl, and an aminoethyl group on the phenol ring of this compound suggests a nuanced reactivity profile that balances electron-donating and electron-withdrawing effects, as well as acid-base properties and intermolecular forces.

Advanced Derivatization and Functionalization Strategies

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for structural modifications that can significantly alter the compound's physicochemical properties, such as acidity, hydrogen bonding capability, and lipophilicity.

Etherification of the phenolic hydroxyl group can be achieved through various synthetic methods. A common approach involves the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide to yield the corresponding ether. The choice of the etherifying agent can range from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of a wide array of substituents. google.com

Esterification, on the other hand, introduces an acyl group to the phenolic oxygen. This can be accomplished by reacting the phenol with a carboxylic acid in the presence of a dehydrating agent, or more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. chemguide.co.uk These reactions are often catalyzed by an acid or a base. Esterification can modulate the molecule's polarity and can also serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active phenolic compound.

Table 1: Illustrative Conditions for Etherification and Esterification of Phenolic Compounds

| Reaction | Reagents | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | Acetone | Reflux, 6-12 h |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine | Dichloromethane (B109758) | 0 °C to RT, 2-4 h |

| Esterification | Carboxylic Acid (e.g., CH₃COOH) | H₂SO₄ (conc.) | Toluene | Reflux with Dean-Stark, 12-24 h |

Chemical Transformations at the Amino Group

The primary amino group in 4-(1-Aminoethyl)-2-bromo-5-methylphenol is a nucleophilic center that readily participates in a variety of chemical transformations, enabling the introduction of diverse functionalities.

Amidation of the primary amino group can be achieved by reaction with carboxylic acids. This transformation typically requires a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. acs.orgorganic-chemistry.orgresearchgate.net Alternatively, direct heating of an ammonium (B1175870) carboxylate salt can yield the amide by driving off water. libretexts.orgyoutube.com Acylation of the amino group is a more straightforward process, often employing reactive acylating agents such as acyl chlorides or acid anhydrides. orgoreview.comlibretexts.orgtestbook.comlibretexts.orgchemguide.co.uk These reactions are generally rapid and high-yielding, often carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org The resulting amides exhibit altered electronic and steric properties compared to the parent amine.

The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comquora.comresearchgate.netresearchgate.netnih.gov This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. quora.comresearchgate.net The formation of a Schiff base introduces a C=N double bond, which can be further modified, for instance, by reduction to a secondary amine. The diverse range of available aldehydes and ketones allows for the synthesis of a vast library of Schiff base derivatives with varied steric and electronic features. The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the specific reactants. quora.com

Table 2: General Conditions for the Synthesis of Schiff Bases from Primary Amines

| Carbonyl Compound | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Aromatic Aldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 hours |

| Aliphatic Ketone | p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | 8-16 hours |

| Substituted Benzaldehyde (B42025) | None (neat) or catalytic base | Methanol (B129727) | Room Temperature to 60°C | 1-24 hours |

Halo-Functionalization and Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.orglibretexts.orgyonedalabs.comlibretexts.orgnih.gov This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

The Heck reaction provides a method for the palladium-catalyzed reaction of the aryl bromide with an alkene, leading to the formation of a substituted alkene. nih.govrsc.orgresearchgate.netorganic-chemistry.orgwikipedia.org This reaction is a powerful tool for the construction of complex olefinic structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. nih.govchemeurope.comlibretexts.orgnih.govwikipedia.org This reaction has become a go-to method for the synthesis of arylamines, offering significant advantages over traditional methods. The choice of palladium catalyst, ligand, and base is crucial for the success of these cross-coupling reactions. nih.govacs.orgnih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base | Resulting Bond |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ | C(aryl)-C(R) |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOtBu | C(aryl)-N(R₂) |

Design and Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of this compound, the design and synthesis of conformationally restricted analogues are a valuable strategy. By incorporating the key pharmacophoric elements into a more rigid scaffold, it is possible to reduce the number of accessible conformations and potentially enhance binding affinity and selectivity for a biological target. nih.gov

This can be achieved by introducing cyclic constraints into the molecule. For example, the ethylamine (B1201723) side chain could be incorporated into a heterocyclic ring system, such as a tetrahydroisoquinoline or a piperidine (B6355638) ring. The synthesis of such analogues often involves multi-step sequences and may utilize intramolecular reactions to form the cyclic framework. nih.govresearchgate.net Computational modeling can be employed to design analogues that mimic the putative bioactive conformation of the parent molecule. The biological evaluation of these rigid analogues can provide crucial insights into the spatial arrangement of functional groups required for activity. nih.gov

Regioselective and Chemoselective Derivatization

The molecular architecture of this compound presents multiple reactive sites, making regioselective and chemoselective derivatization a critical aspect of its synthetic chemistry. The compound possesses three primary functional regions amenable to modification: the phenolic hydroxyl (-OH) group, the primary amino (-NH2) group of the ethylamine substituent, and the substituted aromatic ring. The distinct reactivity of these groups allows for selective transformations under controlled conditions, enabling the synthesis of a diverse array of derivatives.

The primary challenge and opportunity in the functionalization of this molecule lie in selectively addressing one site without affecting the others. This is typically achieved through the strategic use of protecting groups or by exploiting the inherent differences in the nucleophilicity and reactivity of the amino and hydroxyl moieties under specific reaction conditions. organic-chemistry.org

Chemoselective N-Derivatization (Amino Group)

The primary amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective reactions under appropriate conditions.

N-Acylation: The amino group can be selectively acylated with ease using acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base. The reaction proceeds rapidly at the nitrogen atom, yielding the corresponding amide derivative while leaving the less reactive phenolic group intact.

N-Alkylation via Reductive Amination: A highly effective method for selective N-alkylation involves a one-pot reductive amination process. umich.eduresearchgate.net This strategy involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). umich.eduresearchgate.net This approach is chemoselective for the amino group and provides excellent yields for N-mono-alkylation. researchgate.net

| Reaction Type | Reagent(s) | Product Class | Reference Method |

|---|---|---|---|

| N-Acetylation | Acetyl Chloride (CH₃COCl) / Pyridine | N-(1-(3-bromo-4-hydroxy-2-methylphenyl)ethyl)acetamide | Standard Acylation |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) / Et₃N | N-(1-(3-bromo-4-hydroxy-2-methylphenyl)ethyl)benzamide | Standard Acylation |

| Reductive N-Benzylation | 1. Benzaldehyde (C₆H₅CHO) 2. Sodium Borohydride (NaBH₄) | N-Benzyl-4-(1-aminoethyl)-2-bromo-5-methylphenol | umich.eduresearchgate.net |

| Reductive N-Ethylation | 1. Acetaldehyde (CH₃CHO) 2. Sodium Borohydride (NaBH₄) | N-Ethyl-4-(1-aminoethyl)-2-bromo-5-methylphenol | umich.eduresearchgate.net |

Regioselective O-Derivatization (Hydroxyl Group)

To achieve selective derivatization at the phenolic hydroxyl group, the more nucleophilic amino group must first be protected. researchgate.net

Protection-Alkylation-Deprotection Strategy: A common and effective strategy involves the temporary protection of the amino group. researchgate.net For instance, the amine can be condensed with benzaldehyde to form a stable N-benzylidene (imine) protecting group. umich.edu With the amino functionality masked, the hydroxyl group can be selectively targeted for O-alkylation using alkyl halides in the presence of a base (e.g., K₂CO₃) or for O-acylation. Subsequent acidic hydrolysis of the imine regenerates the primary amino group, affording the O-substituted product with high regioselectivity. umich.eduresearchgate.net

| Step | Reagent(s) | Intermediate / Product Class | Reference Method |

|---|---|---|---|

| 1. Protection | Benzaldehyde (C₆H₅CHO) / Methanol | N-Benzylidene protected aminophenol | umich.eduresearchgate.net |

| 2. O-Alkylation | Methyl Iodide (CH₃I) / K₂CO₃ | O-Methylated, N-protected intermediate | researchgate.net |

| 3. Deprotection | Aqueous HCl | 4-(1-Aminoethyl)-2-bromo-5-methoxy-phenol | umich.edu |

| 2. O-Acylation | Acetyl Chloride (CH₃COCl) / Pyridine | O-Acetylated, N-protected intermediate | Standard Acylation |

| 3. Deprotection | Aqueous HCl | 4-bromo-2-(1-aminoethyl)-5-methylphenyl acetate | umich.edu |

Derivatization of the Aromatic Ring

The aromatic ring itself can be functionalized, although this often requires harsher conditions or specific catalytic systems. The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety can readily participate in reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-2 position. For these reactions to be successful, protection of both the amino and hydroxyl groups is typically required to prevent catalyst inhibition and unwanted side reactions.

Investigation of Molecular Mechanisms of Biological Interactions Theoretical Frameworks

Studies on Ligand-Receptor/Enzyme Binding Mechanisms

Theoretical and computational studies are essential for predicting how a compound like "4-(1-Aminoethyl)-2-bromo-5-methylphenol" might interact with biological targets such as enzymes and receptors. These studies model the physical and chemical properties of both the ligand (the compound) and the protein to predict binding affinity and mode of action.

Binding to Protein Active Sites (e.g., DprE1)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, making it a significant target for anti-tuberculosis drug development. nih.gov The enzyme is involved in the biosynthesis of the mycobacterial cell wall. nih.gov Inhibitors of DprE1 can bind to its active site, often interacting with key amino acid residues.

For a novel compound such as "this compound," a theoretical investigation would involve molecular docking simulations. These simulations would predict the most stable binding pose of the compound within the DprE1 active site. The binding energy, calculated from these simulations, would provide an estimate of the binding affinity. Key interactions, such as hydrogen bonds or hydrophobic interactions with residues like Cysteine 387, would be identified to understand the potential mechanism of inhibition. nih.govmdpi.com However, no specific studies detailing these interactions for "this compound" have been published.

Antioxidant Action Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of a molecule like "this compound" would theoretically be governed by several mechanisms.

Hydrogen Atom Transfer (HAT) Pathways

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical. scripps.edu This is a concerted process where the proton and electron are transferred in a single step. wikipedia.org The efficiency of this pathway is related to the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic group. A lower BDE facilitates easier hydrogen donation. For "this compound," the electronic effects of the bromo, methyl, and aminoethyl substituents on the phenolic ring would influence the O-H BDE. No experimental or calculated BDE values for this specific compound are currently available.

Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms

The SET-PT mechanism is a stepwise process. First, the antioxidant molecule transfers a single electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to another molecule. The feasibility of this pathway depends on the ionization potential (IP) of the antioxidant. A lower IP favors the initial electron transfer step. The stability of the resulting radical cation is a key factor in this mechanism. Research specific to the SET-PT mechanism of "this compound" has not been identified.

Sequential Proton Loss Electron Transfer (SPLET) Routes

The SPLET mechanism also occurs in a stepwise fashion, particularly in polar solvents. It begins with the deprotonation of the antioxidant's hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical. nih.gov The first step is governed by the proton affinity (PA) or the acidity (pKa) of the phenolic proton. The subsequent electron transfer is related to the electron transfer enthalpy (ETE) of the anion. nih.gov While this is a common mechanism for phenolic antioxidants, specific thermodynamic data (PA, ETE) for "this compound" is absent from the current body of scientific literature.

Enzymatic Interaction Mechanisms (Theoretical)

There is currently no publicly available research detailing the theoretical enzymatic interaction mechanisms of this compound. Theoretical studies, which would typically involve computational simulations like molecular docking, are essential for predicting how a molecule might bind to the active site of an enzyme. These simulations can elucidate potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity of a compound for a particular enzymatic target. The absence of such studies for this compound means that its potential enzyme targets, binding modes, and inhibitory or catalytic mechanisms remain uncharacterized from a theoretical standpoint.

Molecular Basis of Interfacial Interactions

Similarly, there is no available research on the molecular basis of interfacial interactions for this compound. This area of study would investigate how the compound interacts with biological interfaces, such as cell membranes (lipid bilayers). Theoretical approaches, including molecular dynamics simulations, are often used to understand how a molecule partitions into a lipid bilayer, its orientation within the membrane, and its effect on membrane properties like fluidity and thickness. Without such studies, the behavior of this compound at biological interfaces is unknown.

Q & A

Q. Q1: What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-bromo-5-methylphenol, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via a multi-step route:

Palladium-catalyzed coupling to introduce the aminoethyl group.

Bromination using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, inert atmosphere).

Reductive amination to finalize the aminoethyl substituent .

Purity Validation:

- HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA).

- NMR (¹H/¹³C) to confirm regiochemistry and absence of byproducts.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

Advanced Synthesis: Stereochemical Control

Q. Q2: How can stereochemical inconsistencies in this compound synthesis be resolved?

Methodological Answer: The chiral center at the 1-aminoethyl group may lead to racemization. Mitigation strategies include:

- Chiral HPLC separation using polysaccharide-based columns (e.g., Chiralpak IA).

- X-ray crystallography (using SHELXL ) to confirm absolute configuration.

- Circular Dichroism (CD) to monitor enantiomeric excess during synthesis .

Basic Biological Activity Evaluation

Q. Q3: What methodologies are recommended for assessing the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays: Use fluorescence-based or colorimetric substrates (e.g., NADH-coupled assays for oxidoreductases).

- Antimicrobial testing: Broth microdilution (CLSI guidelines) to determine MIC values.

- Cellular uptake studies: Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

Advanced Mechanistic Studies

Q. Q4: How can researchers resolve contradictions in bioassay data between enzyme inhibition and cellular activity?

Methodological Answer: Discrepancies may arise from poor cellular permeability or off-target effects. Address via:

- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation.

- Proteomics profiling (LC-MS/MS) to identify unintended protein targets.

- Molecular dynamics simulations (AMBER/CHARMM) to compare binding modes in isolated vs. cellular environments .

Structural and Crystallographic Analysis

Q. Q5: What crystallographic techniques are critical for resolving ambiguities in the compound’s solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction using SHELXL for refinement.

- ORTEP-III for thermal ellipsoid visualization to detect disorder.

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., halogen bonding from the bromine substituent) .

Advanced Applications in Materials Science

Q. Q6: How can the compound’s halogen-bonding capability be leveraged in materials design?

Methodological Answer:

- Co-crystallization studies with electron donors (e.g., iodoperfluoroalkanes) to engineer supramolecular frameworks.

- DFT calculations (Gaussian 16) to predict interaction strengths (Br···N/O distances).

- Thermogravimetric analysis (TGA) to assess thermal stability of resulting materials .

Data Contradiction Analysis

Q. Q7: How should researchers address conflicting reactivity data in halogenation reactions?

Methodological Answer: Divergent results may stem from solvent polarity or catalyst loading. Systematic approaches include:

- Design of Experiments (DoE) to optimize bromination conditions (e.g., varying NBS equivalents, temperature).

- In situ IR spectroscopy to monitor reaction progress and intermediate formation.

- Comparative kinetic studies (UV-Vis monitoring) under aerobic vs. inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.